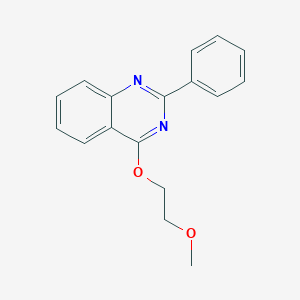
Quinazoline, 4-(2-methoxyethoxy)-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinazoline, 4-(2-methoxyethoxy)-2-phenyl- is a derivative of quinazoline, a heterocyclic compound with a wide range of biological properties. Quinazoline derivatives are known for their therapeutic potential, particularly in the treatment of cancer.
Preparation Methods
The synthesis of 4-(2-methoxyethoxy)-2-phenyl-quinazoline typically involves multiple steps, including alkylation, nitration, hydrogenolysis, cyclization, chlorination, condensation, and nucleophilic substitution . Industrial production methods often employ similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-(2-methoxyethoxy)-2-phenyl-quinazoline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the compound.
Condensation: This reaction involves the combination of two molecules with the loss of a small molecule, often water.
Scientific Research Applications
4-(2-methoxyethoxy)-2-phenyl-quinazoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-cancer properties.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 4-(2-methoxyethoxy)-2-phenyl-quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways involved in cancer cell proliferation and survival . By inhibiting these enzymes, the compound can disrupt cancer cell growth and induce apoptosis .
Comparison with Similar Compounds
4-(2-methoxyethoxy)-2-phenyl-quinazoline can be compared with other quinazoline derivatives, such as erlotinib, gefitinib, afatinib, lapatinib, and vandetanib . These compounds share a similar quinazoline core structure but differ in their substituents, which confer unique biological properties and therapeutic potentials. For example, erlotinib and gefitinib are well-known for their efficacy in treating non-small cell lung cancer by targeting the epidermal growth factor receptor (EGFR) tyrosine kinase .
Properties
CAS No. |
188569-23-5 |
|---|---|
Molecular Formula |
C17H16N2O2 |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
4-(2-methoxyethoxy)-2-phenylquinazoline |
InChI |
InChI=1S/C17H16N2O2/c1-20-11-12-21-17-14-9-5-6-10-15(14)18-16(19-17)13-7-3-2-4-8-13/h2-10H,11-12H2,1H3 |
InChI Key |
HIJVNHVNZWJSRC-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=NC(=NC2=CC=CC=C21)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















